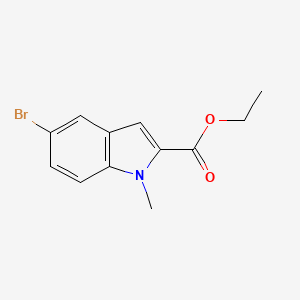

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

CAS No.: 91844-20-1

Cat. No.: VC3798421

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91844-20-1 |

|---|---|

| Molecular Formula | C12H12BrNO2 |

| Molecular Weight | 282.13 g/mol |

| IUPAC Name | ethyl 5-bromo-1-methylindole-2-carboxylate |

| Standard InChI | InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 |

| Standard InChI Key | RLEUBLNVHZTFOH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate belongs to the indole family, a heterocyclic aromatic system with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern distinguishes it from simpler indoles:

-

Bromine at position 5 enhances electrophilic substitution reactivity.

-

Methyl group at position 1 stabilizes the indole nitrogen via steric and electronic effects .

-

Ethyl ester at position 2 provides a handle for further functionalization .

The planar indole core facilitates π-π stacking interactions, while the ester group contributes to solubility in organic solvents .

Physical and Spectral Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 282.13 g/mol | |

| Density | 1.45–1.60 g/cm³ (predicted) | |

| Melting Point | Not fully characterized | |

| Boiling Point | 394.7±22.0 °C (analog data) | |

| LogP (Partition Coefficient) | 3.12 |

Spectral Data:

-

NMR: NMR (CDCl₃) signals include δ 1.36 (t, 3H, CH₂CH₃), 3.92 (s, 3H, N–CH₃), 4.32 (q, 2H, OCH₂), and aromatic protons at δ 7.93 (s, 1H) .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Indole Core Formation: Fischer indole synthesis or Madelung cyclization generates the indole scaffold.

-

Bromination: Electrophilic bromination at position 5 using bromine or bromosuccinimide (NBS) under controlled conditions .

-

Methylation: Quaternization of the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base .

-

Esterification: Reaction with ethyl chloroformate or transesterification to introduce the ethyl ester .

Example Protocol:

-

Step 1: Bromination of 1-methylindole with NBS in yields 5-bromo-1-methylindole .

-

Step 2: Esterification using ethyl chloroformate and triethylamine in dichloromethane produces the target compound with ~80% yield .

Optimization and Challenges

-

Regioselectivity: Bromination at position 5 is favored due to the directing effects of the methyl and ester groups .

-

Purity Concerns: Byproducts like di-brominated species require column chromatography for removal.

-

Yield Improvements: Microwave-assisted synthesis reduces reaction times from hours to minutes .

Applications in Chemical Synthesis

Intermediate for Heterocyclic Compounds

The compound serves as a precursor for:

Material Science Applications

-

Organic Semiconductors: Planar indole cores facilitate charge transport in thin-film transistors .

-

Luminescent Materials: Bromine enhances spin-orbit coupling, improving phosphorescence efficiency .

Structural and Computational Insights

X-ray Crystallography

Single-crystal X-ray analysis (103 K) reveals:

-

Planarity: The indole ring deviates <0.05 Å from coplanarity .

-

Intermolecular Interactions: N–H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume